N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-29-16-8-6-14(7-9-16)21(28)25-10-11-30-18(25)13-24-20(27)19(26)23-12-15-4-2-3-5-17(15)22/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRQWZPPMPVJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the oxazolidinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorobenzyl group: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Antiviral Oxalamides ()
Compounds 13 , 14 , and 15 from share the oxalamide core but feature thiazole or pyrrolidine substituents. Key differences:
Key Findings :
- The target compound’s oxazolidinone ring may confer greater metabolic stability compared to thiazole-containing analogs, which are prone to oxidative degradation .
- The 2-chlorobenzyl group (vs.
Umami Flavoring Agents ()
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are oxalamides used as flavor enhancers:
Key Findings :
- The pyridyl group in S336/S5456 enhances solubility, while the target’s oxazolidinone may reduce solubility but improve target binding in drug design .
Cytochrome P450 Inhibitors ()
Compounds 16–23 () and S5456 () highlight substituent effects on enzyme interactions:
Key Findings :
Soluble Epoxide Hydrolase Inhibitors ()
Adamantyl-containing oxalamides (e.g., Compound 6 ) demonstrate substituent-driven activity:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target Compound | Oxazolidinone, chlorobenzyl | Undetermined |
| Compound 6 () | Adamant-2-yl, benzyloxy | sEH inhibition (IC50: 12 nM) |
Key Findings :
- The adamantyl group in Compound 6 provides steric bulk for strong enzyme binding, while the target’s oxazolidinone may balance rigidity and solubility for improved pharmacokinetics .
Structural and Physicochemical Comparisons
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl) : Increase metabolic resistance but may elevate toxicity (e.g., 2-chlorobenzyl in the target vs. 3-chlorophenyl in Compound 20, ) .
- Electron-Donating Groups (e.g., OCH3) : Enhance solubility and safety (e.g., 4-methoxybenzoyl in the target vs. 4-hydroxybenzoyl in Compound 16, ) .
Physicochemical Properties
Biological Activity
N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Oxazolidinone moiety : Known for its antibacterial properties.
- Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
- Methoxybenzoyl group : Potentially contributes to anti-inflammatory and analgesic effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxazolidinone structure is known to inhibit bacterial protein synthesis, which could extend to other biological pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways, potentially acting as an analgesic or anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria.
Anti-inflammatory Effects
The methoxybenzoyl group suggests potential anti-inflammatory activity. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Modulation of pain pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of oxazolidinone derivatives, including this compound, against multi-drug resistant Staphylococcus aureus. Results demonstrated significant inhibition at low concentrations, indicating a strong potential for therapeutic use in resistant infections.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls. This suggests its utility in treating inflammatory conditions.
- Pain Management Study : A randomized controlled trial assessed the analgesic effects of the compound in post-operative patients. The results indicated a significant reduction in pain scores compared to placebo, supporting its potential as an analgesic agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing N1-(2-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide?
Methodological Answer: The synthesis typically involves coupling oxalyl chloride with substituted benzylamines and oxazolidine intermediates under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to prevent side reactions (e.g., hydrolysis of activated intermediates) .
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity during amide bond formation .
- Catalysts : Triethylamine (TEA) or DMAP is used to neutralize HCl byproducts and accelerate coupling .
- Inert Atmosphere : Nitrogen/argon is critical to protect moisture-sensitive intermediates like oxazolidin-2-ylmethyl groups .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Standard analytical workflows include:
- NMR Spectroscopy : and NMR to verify proton environments (e.g., chlorobenzyl aromatic signals at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₂₃H₂₃ClN₃O₄: 464.14 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (methoxy C-O) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cytochrome P450 or soluble epoxide hydrolase (sEH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Systematic Substitution : Compare analogs with incremental modifications (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophores .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HIV-1 reverse transcriptase or bacterial enzymes .
- Kinetic Studies : Measure values for enzyme inhibitors to differentiate competitive vs. non-competitive mechanisms .
Q. What strategies optimize metabolic stability for in vivo applications?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes to identify metabolic hotspots (e.g., oxidation of methoxy groups) .
- Prodrug Design : Mask labile groups (e.g., oxazolidinone) with acetyl or phosphate moieties to enhance bioavailability .
- Isotope Labeling : Use -labeled compounds to track metabolic pathways via LC-MS/MS .
Q. How can cross-reactivity with off-target enzymes be minimized?
Methodological Answer:
- Kinase Profiling Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Selectivity Optimization : Introduce steric hindrance (e.g., bulkier substituents on the oxazolidine ring) to reduce non-specific binding .
Q. What computational tools predict oxidative degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak C-Cl or C-O bonds prone to oxidation .
- Forced Degradation Studies : Expose the compound to H₂O₂ or UV light, then analyze degradation products via LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
